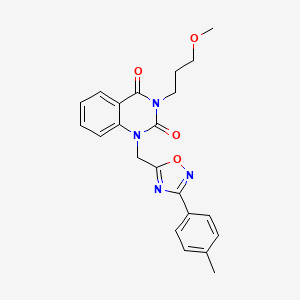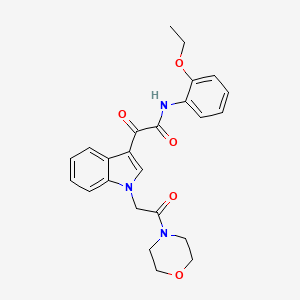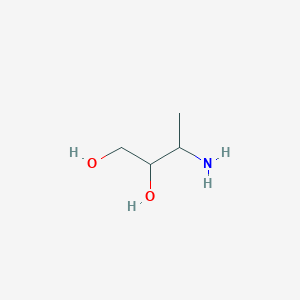![molecular formula C24H24ClN3O2 B2796799 (4-Benzylpiperazin-1-yl)-[2-(4-chloro-2-methylphenoxy)pyridin-3-yl]methanone CAS No. 497060-64-7](/img/structure/B2796799.png)
(4-Benzylpiperazin-1-yl)-[2-(4-chloro-2-methylphenoxy)pyridin-3-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(4-Benzylpiperazin-1-yl)-[2-(4-chloro-2-methylphenoxy)pyridin-3-yl]methanone” is a chemical compound with a molecular weight of 366.49 and a molecular formula of C22H30N4O . It is a type of Others class compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C22H30N4O/c1-18(2)10-12-24-21-20(9-6-11-23-21)22(27)26-15-13-25(14-16-26)17-19-7-4-3-5-8-19/h3-9,11,18H,10,12-17H2,1-2H3,(H,23,24) . This code represents the compound’s molecular structure.Applications De Recherche Scientifique
Synthetic Pathways and Derivative Applications
Benzylpiperazine Analogues : Research has focused on the synthesis and applications of benzylpiperazine derivatives, highlighting their significance in developing pharmaceutical compounds. For instance, derivatives of benzylpiperazine are noted for their potential in treating conditions such as depression, psychosis, or anxiety due to their various effects on serotonin receptor-related pathways. The extensive metabolism of these compounds, including CYP3A4-dependent N-dealkylation, produces metabolites with diverse biological activities (S. Caccia, 2007).
Bioactive Heterocyclic Compounds : Heterocyclic compounds, including those with benzylpiperazine structures, are foundational in developing central nervous system (CNS) acting drugs. Their structural diversity allows for a wide range of pharmacological activities, from antidepressant and antipsychotic to analgesic effects (S. Saganuwan, 2017).
Potential Applications in Drug Design and Environmental Remediation
Drug Design : The structural features of benzylpiperazine and its analogues serve as a foundation for rational drug design, aiming at developing compounds with specific bioactivities and reduced side effects. For example, research on benzylpiperazine as a drug of abuse underscores the importance of understanding the neurological impacts and potential therapeutic applications of these compounds (A. Johnstone et al., 2007).
Environmental Remediation : Some derivatives are explored for their role in environmental remediation, particularly in treating organic pollutants in wastewater. This application is crucial for mitigating the environmental impact of pharmaceutical and chemical compounds (Maroof Husain & Q. Husain, 2007).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes .
Pharmacokinetics
- Absorption : The compound is predicted to have high gastrointestinal absorption .
- Distribution : The compound is predicted to permeate the blood-brain barrier (BBB), suggesting it could have effects in the central nervous system .
- Metabolism and Excretion : Information on the metabolism and excretion of this compound is not available .
The compound’s solubility is moderate, which could impact its bioavailability .
Propriétés
IUPAC Name |
(4-benzylpiperazin-1-yl)-[2-(4-chloro-2-methylphenoxy)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O2/c1-18-16-20(25)9-10-22(18)30-23-21(8-5-11-26-23)24(29)28-14-12-27(13-15-28)17-19-6-3-2-4-7-19/h2-11,16H,12-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSABHZIBVKWFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC2=C(C=CC=N2)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzylpiperazin-1-yl)-[2-(4-chloro-2-methylphenoxy)pyridin-3-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methylbenzo[d]isoxazole-6-carbaldehyde](/img/structure/B2796716.png)






![1-(2-(3,4-dimethoxyphenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2796732.png)


![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2796735.png)
![Ethyl 6-benzyl-2-(3,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2796736.png)
![4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2796737.png)
